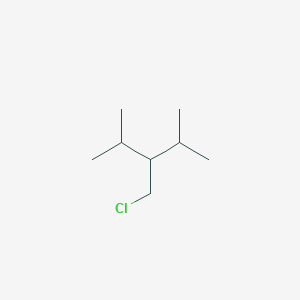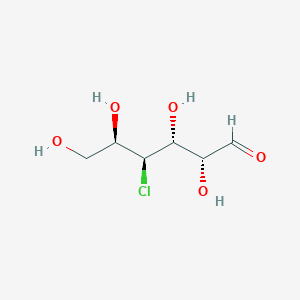
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal is an organic compound with a unique structure characterized by the presence of a chloro group and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing advanced chemical reactors and purification systems to achieve the desired quality and quantity. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloro group can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets and pathways. The chloro group and hydroxyl groups play crucial roles in its reactivity and binding affinity to various biomolecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R)-2-(6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile
Uniqueness
What sets (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal apart from similar compounds is its unique combination of a chloro group and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
61489-30-3 |
|---|---|
Formule moléculaire |
C6H11ClO5 |
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-4-chloro-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5+,6-/m1/s1 |
Clé InChI |
KWXIWFADURXYFY-DPYQTVNSSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)Cl)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


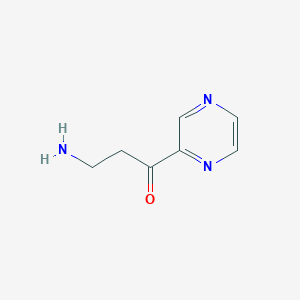

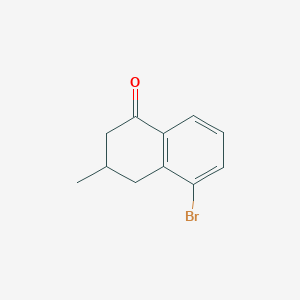

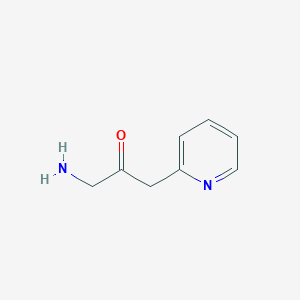
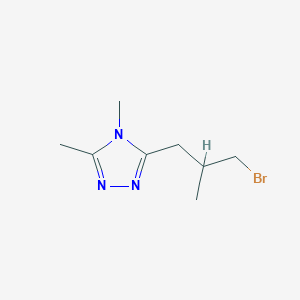

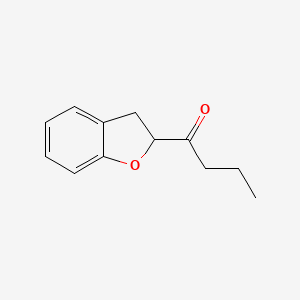
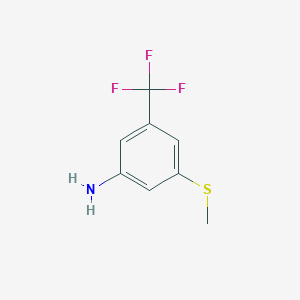
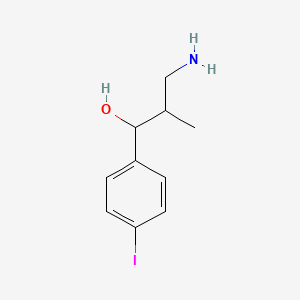

![5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13159247.png)
